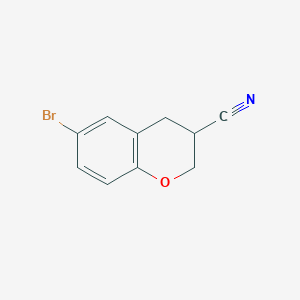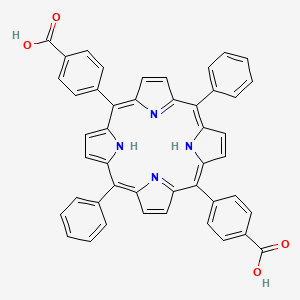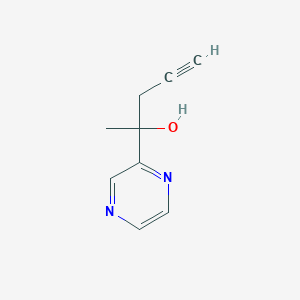![molecular formula C77H74BF24IrNO2P- B11928479 [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It is known for its application in catalysis, particularly in enantioselective hydrogenation reactions. The compound’s structure includes an iridium center coordinated with various ligands, making it highly effective in facilitating specific chemical transformations.
Métodos De Preparación
The synthesis of this compound involves several steps:
Formation of the oxazoline ligand: This step involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazoline ring.
Phosphine ligand attachment: The oxazoline ligand is then reacted with a phosphine compound to form the phosphine-oxazoline ligand.
Coordination with iridium: The phosphine-oxazoline ligand is coordinated to an iridium center, typically using a precursor such as iridium chloride.
Formation of the final complex: The iridium complex is then reacted with tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide to form the final compound
Análisis De Reacciones Químicas
This compound is primarily involved in catalytic reactions, including:
Enantioselective hydrogenation: It catalyzes the hydrogenation of alkenes to produce chiral products with high enantiomeric excess.
Oxidation and reduction reactions: The iridium center can undergo oxidation and reduction, facilitating various redox reactions.
Substitution reactions: The ligands attached to the iridium center can be substituted under specific conditions, allowing for the modification of the compound’s properties
Aplicaciones Científicas De Investigación
The compound has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of chiral molecules.
Biology: The compound’s ability to catalyze specific reactions makes it useful in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mecanismo De Acción
The compound exerts its effects through the coordination of the iridium center with various substrates. The iridium center facilitates the activation of hydrogen and other small molecules, enabling their addition to unsaturated substrates. The phosphine-oxazoline ligand provides a chiral environment, ensuring the enantioselectivity of the reactions .
Comparación Con Compuestos Similares
Similar compounds include other iridium-based catalysts with different ligands:
[1,5-Cyclooctadiene][(4S)-2-[(5S)-6-(diphenylphosphino)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-(phenylmethyl)oxazole-κN3]-iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but different ligand configurations.
[1,5-Cyclooctadiene][(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-4-oxazolyl]methyl-dicyclohexylphosphinite-iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound differs in the stereochemistry of the ligands
These compounds share similar catalytic properties but differ in their enantioselectivity and reaction conditions.
Propiedades
Fórmula molecular |
C77H74BF24IrNO2P- |
|---|---|
Peso molecular |
1735.4 g/mol |
Nombre IUPAC |
cyclooctane;dicyclohexyl-[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H46NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1 |
Clave InChI |
OOYCUBWDUXGARK-FWAHSXEBSA-N |
SMILES isomérico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |
SMILES canónico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)



![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
